2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
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Overview
Description
2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of piperidine with a thiophene derivative under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first converted into a Grignard reagent, which then reacts with a piperidine derivative to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)-1-(furan-3-yl)ethan-1-one
- 2-(Piperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one
- 2-(Piperidin-2-yl)-1-(benzofuran-3-yl)ethan-1-one
Uniqueness
2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocyclic rings like furan or pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C11H15NOS/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h4,6,8,10,12H,1-3,5,7H2 |
InChI Key |
FFISAJLSKPMPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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